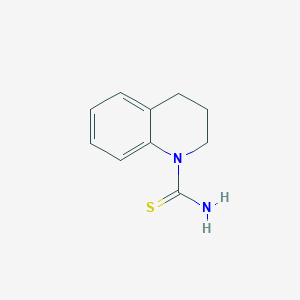

3,4-dihydroquinoline-1(2H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dihydroquinoline-1(2H)-carbothioamide is a derivative of the 3,4-dihydroquinoline scaffold . This scaffold is a bioactive natural compound that has been exploited for plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoline derivatives typically involves the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinoline scaffold .Scientific Research Applications

Urease Inhibition

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, including 3,4-dihydroquinoline-1(2H)-carbothioamide, demonstrate significant urease inhibitory potential. These compounds, synthesized via a one-step reaction protocol, have been found more potent than standard urease inhibitors like thiourea. This finding suggests potential applications in treating diseases associated with urease activity, such as urinary tract infections and urolithiasis (Ali et al., 2021).

Synthesis of Enantiomerically Pure Quinolones

3,4-Dihydroquinolin-2(1H)-ones, derived from compounds like 3,4-dihydroquinoline-1(2H)-carbothioamide, are used in synthesizing enantiomerically pure quinolones. These compounds are significant for their biological and pharmacological properties. They are synthesized using benzothiazines, providing a template for creating a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions (Harmata & Hong, 2007).

Thrombopoietin (TPO) Receptor Agonists

Indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides, a category which includes 3,4-dihydroquinoline-1(2H)-carbothioamide, have been identified as thrombopoietin (TPO) receptor agonists. These compounds exhibit agonistic activity in human c-mpl in cell lines, suggesting their potential in therapies related to platelet production and disorders (Tang et al., 2010).

Antimycobacterial Activity

Novel aryl tethered 3,4-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, related to 3,4-dihydroquinoline-1(2H)-carbothioamide, have shown promising in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated effectiveness in treating tuberculosis, one of the leading infectious diseases worldwide (Marvadi et al., 2020).

Anticorrosive Agents

Compounds like N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, which share a structural relation with 3,4-dihydroquinoline-1(2H)-carbothioamide, have been studied as corrosion inhibitors. These compounds are evaluated as C22E steel corrosion inhibitors in acidic solutions, demonstrating significant inhibitory performance, suggesting applications in protecting metals against corrosion (About et al., 2020).

Antimicrobial Agents

Some derivatives of 3,4-dihydroquinoline-1(2H)-carbothioamide have been found to possess antimicrobial properties. These compounds, after undergoing specific chemical reactions, exhibit activity against various microbes, indicating their potential in developing new antimicrobial drugs (Lamani et al., 2010).

Mechanism of Action

Target of Action

Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown antioomycete activity against the phytopathogen pythium recalcitrans .

Mode of Action

Biochemical Pathways

The disruption of biological membrane systems suggests that the compound could interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction .

properties

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAIRLQMYATCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-dihydroquinoline-1(2H)-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)

![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)